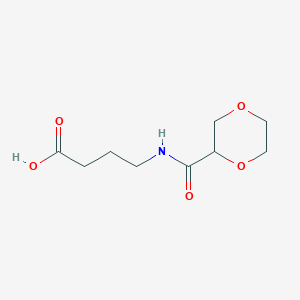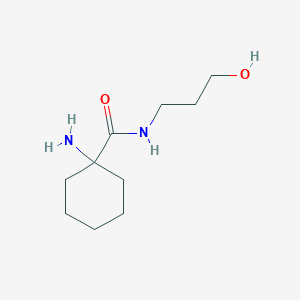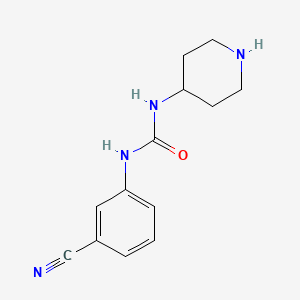![molecular formula C12H15NO3S B7541208 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid, also known as MMSPA, is an organic compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 301.4 g/mol. MMSPA has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell division. By inhibiting these enzymes, 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid is able to induce cell cycle arrest and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been shown to have antioxidant and anti-inflammatory effects. It has been found to scavenge free radicals and protect cells against oxidative stress. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid in lab experiments is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further development. However, one limitation of using 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several potential future directions for research on 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid. One area of interest is the development of novel 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid and its effects on various cellular pathways.
合成方法
The synthesis of 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid can be achieved through a multistep process involving the reaction of 2-methyl-5-methylsulfanylbenzoic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The resulting product is then deprotected to yield 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid.
科学研究应用
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-[(2-methyl-5-methylsulfanylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7-4-5-9(17-3)6-10(7)11(14)13-8(2)12(15)16/h4-6,8H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYGVDNFJKELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)
